molecular formula C9H10O4 B7946626 5-Norbornene-2-endo,3-exo-dicarboxylic acid CAS No. 32216-02-7

5-Norbornene-2-endo,3-exo-dicarboxylic acid

Cat. No.: B7946626
CAS No.: 32216-02-7
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-XZBKPIIZSA-N
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Description

5-Norbornene-2-endo,3-exo-dicarboxylic acid is a bicyclic compound with the molecular formula C9H10O4 It is characterized by its unique structure, which includes a norbornene core with two carboxylic acid groups attached at the 2 and 3 positions in an endo and exo configuration, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Norbornene-2-endo,3-exo-dicarboxylic acid can be synthesized through the acid-catalyzed reaction of norbornene with dicarboxylic acids . The reaction typically involves mixing norbornene with a suitable dicarboxylic acid under acidic conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as microwave-assisted synthesis. For example, a method involving the microwave reaction of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with a solvent has been developed, which offers high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Norbornene-2-endo,3-exo-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents suitable for the specific reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anhydrides, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 5-Norbornene-2-endo,3-exo-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive carboxylic acid groups. These groups can interact with different molecular targets and pathways, facilitating the formation of complex structures and materials. For example, in polymerization reactions, the compound can undergo ring-opening metathesis polymerization, leading to the formation of high molecular weight polymers with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Norbornene-2-endo,3-exo-dicarboxylic acid is unique due to its specific endo and exo configuration of the carboxylic acid groups, which imparts distinct chemical properties and reactivity compared to its similar compounds. This unique configuration allows it to participate in specific reactions and form products that are not easily achievable with other similar compounds.

Properties

IUPAC Name

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNOXCRFUCAKQ-XZBKPIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-88-0, 32216-02-7
Record name 5-Norbornene-2,3-dicarboxylic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Norbornene-2,3-dicarboxylic acid, (1R,2R,3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032216027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Norbornene-2-endo,3-exo-dicarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59ON9SNC4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, (1R,2R,3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464GIL849I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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